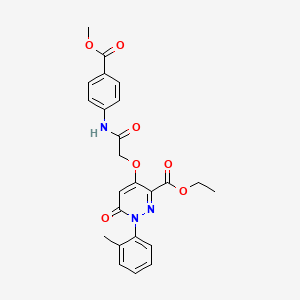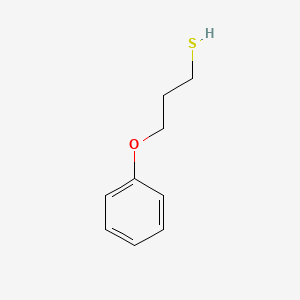
3-Phenoxypropane-1-thiol
概要
説明
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could be how it reacts with other compounds under certain conditions, or how it breaks down .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in different solvents, and reactivity with common chemicals .科学的研究の応用
Single-Atom Catalysts
3-Phenoxypropane-1-thiol: may be explored as a ligand in the development of single-atom catalysts. These catalysts are known for their strong activity and high selectivity, which are crucial in various catalytic reactions. The thiol group in the compound could potentially bind to a metal atom, stabilizing it in a single-atom state and enhancing the catalyst’s performance in electrochemistry and photocatalytic reactions .
Electrochemical Energy Conversion and Storage
In the field of applied electrochemistry, 3-Phenoxypropane-1-thiol could serve as an electrochemical mediator or a component in the synthesis of complex molecules used in energy conversion and storage devices. Its potential role in improving the efficiency of batteries, fuel cells, and electrolyzers is a promising area of research .
Differential Electrochemical Mass Spectrometry (DEMS)
The compound could be investigated for its utility in DEMS, where it might act as a volatile intermediate or a reactant. DEMS is an operando tool that monitors the evolution of gaseous or volatile intermediates during electrochemical energy conversion and storage processes .
Photocatalytic Reactions for Thiol-Ene/Yne Couplings
3-Phenoxypropane-1-thiol: can be a key reactant in thiol-ene/yne photocatalytic reactions, which are efficient methods for constructing carbon-sulfur bonds. These reactions are significant in the synthesis of pharmaceuticals and natural products, where the thiol group of 3-Phenoxypropane-1-thiol can react with alkenes or alkynes under visible-light photoredox catalysis .
Environmental Remediation
The photocatalytic properties of 3-Phenoxypropane-1-thiol could be harnessed for environmental applications, such as the degradation of pollutants in water treatment. Its role in the synthesis of photocatalysts that can operate under visible light to degrade harmful substances is a valuable research direction .
Green Chemistry and Sustainable Synthesis
In line with the principles of green chemistry, 3-Phenoxypropane-1-thiol could contribute to the development of sustainable synthetic methodologies. Its involvement in reactions that minimize the use of hazardous substances and promote the recyclability of catalysts is an important aspect of modern chemical research .
作用機序
Target of Action
It has been suggested that it may interact with theDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a protein in humans that is encoded by the ADAM17 gene. It is involved in the processing of tumor necrosis factor alpha (TNF-α) at the surface of the cell, and from within the intracellular membranes of the trans-Golgi network .
Mode of Action
It is known that thiols can play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body . They can also contribute to the regulation of the quantity and activity of enzymes .
Biochemical Pathways
For instance, they can participate in redox-dependent cellular processes such as signal transduction, gene expression, apoptosis, and cell growth .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic effect .
Result of Action
It is known that thiols can contribute to the regulation of the quantity and activity of enzymes . They can also participate in redox-dependent cellular processes such as signal transduction, gene expression, apoptosis, and cell growth .
Action Environment
For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-phenoxypropane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLBDRAQIVKSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypropane-1-thiol | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

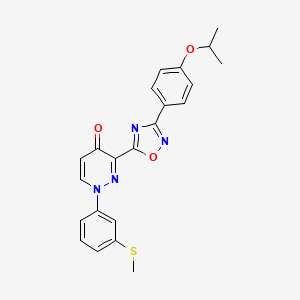



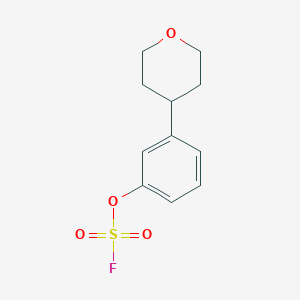

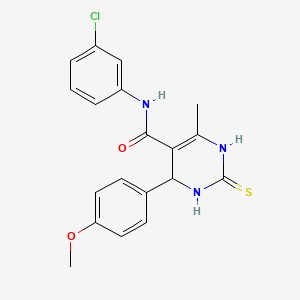
![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)
![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2873840.png)

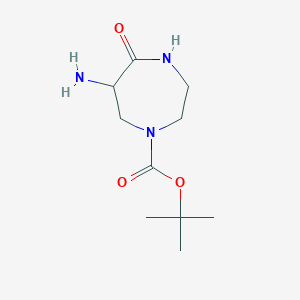

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2873844.png)
